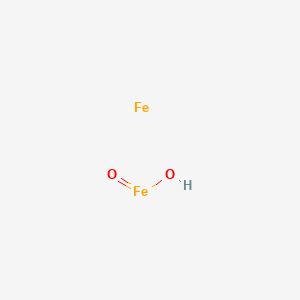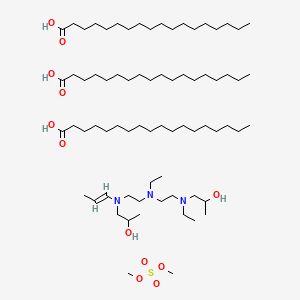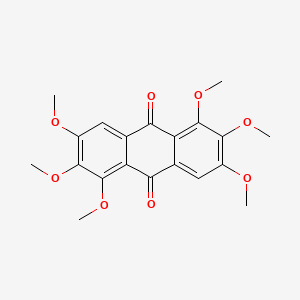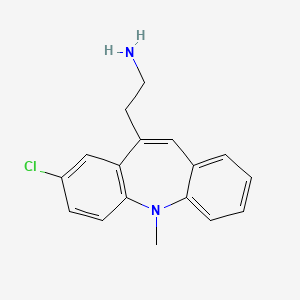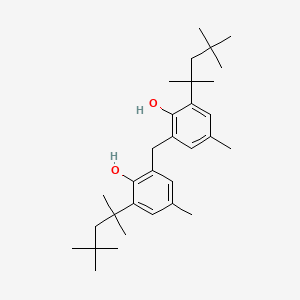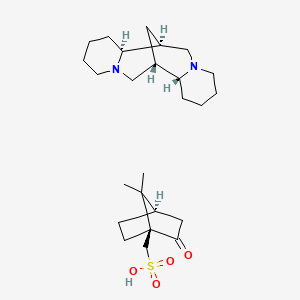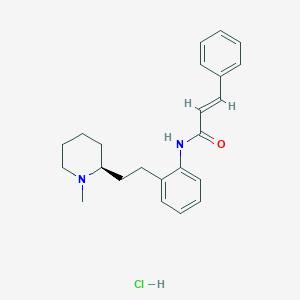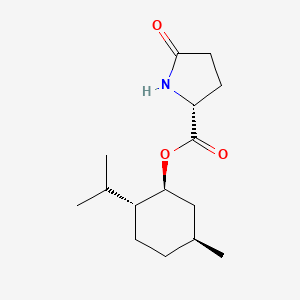
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps may include:
Protection of hydroxyl groups: Protecting groups such as silyl ethers or benzoyl groups are used to selectively protect the hydroxyl groups on the uridine molecule.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Introduction of the butoxy group: The 5’ position is modified to introduce the butoxy group, typically through an alkylation reaction.
Final deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: As a tool for studying nucleic acid interactions and functions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine likely involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved would depend on the exact biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.
5-Fluorouridine: A nucleoside analog with a fluorine atom at the 5 position, used as an anticancer agent.
Zidovudine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is unique due to the specific modifications at the 5’ position and the presence of the butoxy group, which may confer unique biological properties and potential therapeutic applications.
特性
CAS番号 |
133635-57-1 |
|---|---|
分子式 |
C22H28N2O6 |
分子量 |
416.5 g/mol |
IUPAC名 |
[(2S,5R)-5-[5-(butan-2-yloxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H28N2O6/c1-4-15(3)28-12-17-11-24(22(27)23-20(17)25)19-10-9-18(30-19)13-29-21(26)16-7-5-14(2)6-8-16/h5-8,11,15,18-19H,4,9-10,12-13H2,1-3H3,(H,23,25,27)/t15?,18-,19+/m0/s1 |
InChIキー |
BAABMCBFLJMXAO-AOWWOYQVSA-N |
異性体SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


